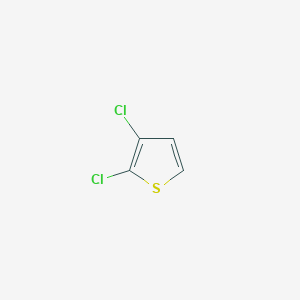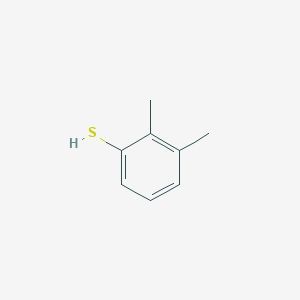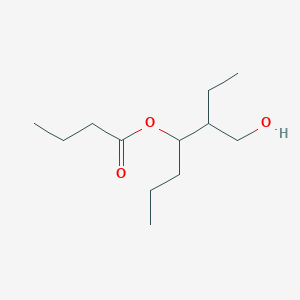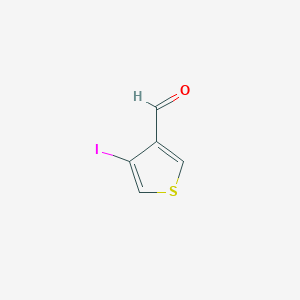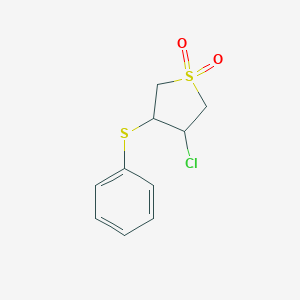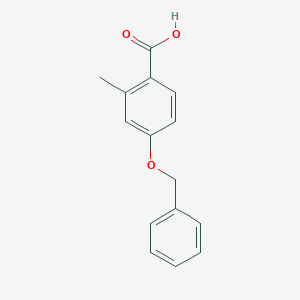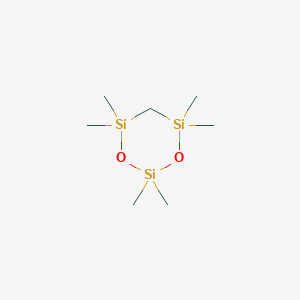
2,2,4,4,6,6-Hexamethyl-1,3,2,4,6-dioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexamethyl-1,3,2,4,6-dioxatrisilinane, commonly known as HMDS, is a chemical compound with the molecular formula C8H24O2Si3. It is a colorless liquid with a boiling point of 126°C and a density of 0.87 g/cm³. HMDS is widely used in various scientific research applications due to its unique properties and ability to act as a protective coating.
Mecanismo De Acción
The mechanism of action of HMDS involves the formation of a protective coating on the surface of the material. HMDS reacts with the surface hydroxyl groups of the material to form a monolayer of HMDS molecules. This monolayer acts as a barrier between the material and the surrounding environment, preventing the material from oxidizing, corroding, or reacting with other chemicals.
Biochemical and Physiological Effects:
HMDS has no known biochemical or physiological effects on living organisms. It is considered safe for use in laboratory settings and has not been found to have any toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of HMDS as a protective coating has several advantages in laboratory settings. It provides a barrier against oxidation, corrosion, and other chemical reactions, which can help to preserve the integrity of the material being studied. HMDS is also easy to apply and can be used on a variety of materials, including silicon wafers, glass, and metals.
However, there are also limitations to the use of HMDS in laboratory settings. The coating may not be uniform, which can lead to variations in the results of experiments. Additionally, HMDS may not be suitable for use with certain materials, such as those that react with the coating or those that require a thicker protective layer.
Direcciones Futuras
There are several potential future directions for research involving HMDS. One area of interest is the development of new synthesis methods for HMDS that are more efficient and environmentally friendly. Another area of interest is the development of new applications for HMDS, such as in the field of nanotechnology. Additionally, researchers may investigate the use of HMDS in combination with other materials to create new composite materials with unique properties.
Métodos De Síntesis
The synthesis of HMDS involves the reaction of hexamethyldisiloxane with tert-butanol in the presence of a catalyst such as hydrochloric acid. The reaction produces HMDS and water as byproducts. This method is widely used in laboratory settings and has been extensively studied.
Aplicaciones Científicas De Investigación
HMDS is widely used in scientific research applications due to its unique properties. It is commonly used as a protective coating for various materials, including silicon wafers, glass, and metals. The use of HMDS as a coating material has been extensively studied in the field of microelectronics, where it is used as a photoresist to transfer patterns onto silicon wafers. HMDS is also used in the synthesis of various chemical compounds, including silanes and siloxanes.
Propiedades
Número CAS |
17945-19-6 |
|---|---|
Fórmula molecular |
C7H20O2Si3 |
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexamethyl-1,3,2,4,6-dioxatrisilinane |
InChI |
InChI=1S/C7H20O2Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7H2,1-6H3 |
Clave InChI |
WMNLFMGSPJGZEL-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O1)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(C[Si](O[Si](O1)(C)C)(C)C)C |
Sinónimos |
2,2,4,4,6,6-Hexamethyl-1,3-dioxa-2,4,6-trisilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






